molecular formula C26H26N4O5S2 B6483349 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1189420-68-5

2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B6483349
CAS RN: 1189420-68-5
M. Wt: 538.6 g/mol
InChI Key: GADMQTPISFEKAT-UHFFFAOYSA-N
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Description

2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5S2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is 538.13446229 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL5076250, also known as 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide:

Cancer Research

CHEMBL5076250 has shown potential as an inhibitor of the BRD3-BD1 domain, which is implicated in various cancers. By inhibiting this domain, the compound may help in the development of targeted cancer therapies, particularly for cancers where BRD3 is overexpressed .

Epigenetic Studies

The compound’s ability to inhibit BRD3-BD1 also makes it valuable in epigenetic research. BRD3 is a member of the BET family of proteins, which play a crucial role in regulating gene expression through interactions with acetylated histones. CHEMBL5076250 can be used to study these interactions and their effects on gene expression .

Drug Development

Given its inhibitory action on BRD3-BD1, CHEMBL5076250 is a candidate for drug development programs aimed at creating new therapeutic agents. Its specificity and potency make it a promising lead compound for further optimization and development into a clinically viable drug .

Neurodegenerative Disease Research

BRD3 has been implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By inhibiting BRD3, CHEMBL5076250 could be used to explore new treatment avenues for these conditions, potentially leading to the development of novel neuroprotective therapies .

Inflammatory Disease Research

The BET family of proteins, including BRD3, is involved in the regulation of inflammatory responses. CHEMBL5076250’s inhibitory effects on BRD3 can be leveraged to study the mechanisms of inflammation and to develop new anti-inflammatory drugs .

Cardiovascular Disease Research

Research has shown that BET proteins play a role in cardiovascular diseases by regulating the expression of genes involved in heart function and pathology. CHEMBL5076250 can be used to investigate these pathways and to develop new treatments for heart diseases .

Virology

BET proteins, including BRD3, are also involved in the life cycle of certain viruses. Inhibitors like CHEMBL5076250 can be used to study viral replication and to develop antiviral therapies that target these proteins .

Immunology

The role of BRD3 in immune cell function makes CHEMBL5076250 a useful tool in immunological research. It can be used to study the regulation of immune responses and to develop new immunomodulatory therapies .

Mechanism of Action

Target of Action

CHEMBL5076250, also known as 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide, primarily targets the Bromodomain-containing protein 3 (BRD3) . BRD3 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription.

Mode of Action

The compound interacts with its target, BRD3, by inhibiting its function . The exact mechanism of this interaction is not fully understood, but it is believed to involve the binding of the compound to the bromodomain of BRD3, thereby preventing BRD3 from interacting with acetylated histones and other proteins. This inhibition disrupts the normal function of BRD3, leading to changes in gene transcription.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of CHEMBL5076250’s action is the inhibition of BRD3, which leads to changes in gene transcription. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell proliferation are affected, this could potentially influence cell growth and division .

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S2/c1-3-34-18-8-6-17(7-9-18)27-22(32)15-36-26-28-24-23(25(33)30(26)13-19-5-4-12-35-19)20-10-11-29(16(2)31)14-21(20)37-24/h4-9,12H,3,10-11,13-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADMQTPISFEKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

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